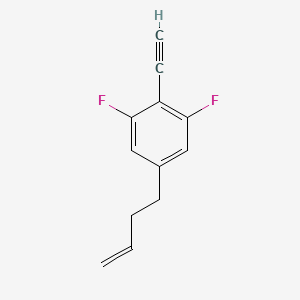![molecular formula C14H21NO2 B14228551 tert-Butyl [(2R)-2-phenylpropyl]carbamate CAS No. 518335-34-7](/img/structure/B14228551.png)
tert-Butyl [(2R)-2-phenylpropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [(2R)-2-phenylpropyl]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, and a phenylpropyl group, which adds to its chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl [(2R)-2-phenylpropyl]carbamate can be synthesized through the reaction of tert-butyl chloroformate with (2R)-2-phenylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [(2R)-2-phenylpropyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation to form corresponding alcohols or ketones, while reduction can yield hydrocarbons.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Hydrolysis: (2R)-2-phenylpropylamine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: Phenylpropyl alcohols or ketones.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
tert-Butyl [(2R)-2-phenylpropyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(2R)-2-phenylpropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. Under acidic conditions, the tert-butyl group is protonated and cleaved, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation and the subsequent decarboxylation of the carbamic acid intermediate.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenylpropyl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl [(2R)-2-phenylpropyl]carbamate is unique due to its combination of steric hindrance from the tert-butyl group and the stability provided by the phenylpropyl group. This makes it particularly effective as a protecting group in organic synthesis, offering both stability and ease of removal.
Propiedades
Número CAS |
518335-34-7 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-2-phenylpropyl]carbamate |
InChI |
InChI=1S/C14H21NO2/c1-11(12-8-6-5-7-9-12)10-15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
QIWOORNQOFAFPC-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](CNC(=O)OC(C)(C)C)C1=CC=CC=C1 |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


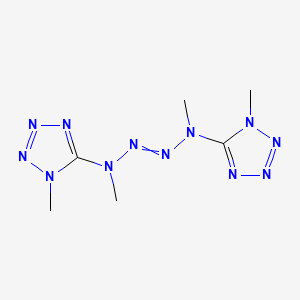
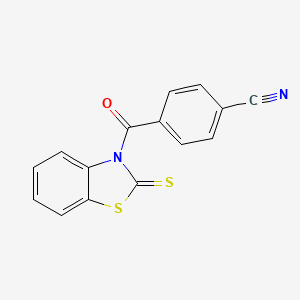
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
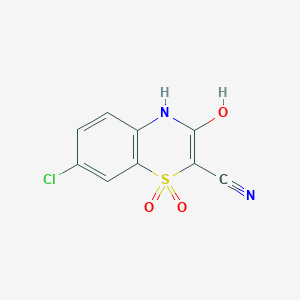
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
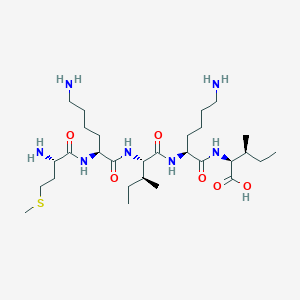

![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
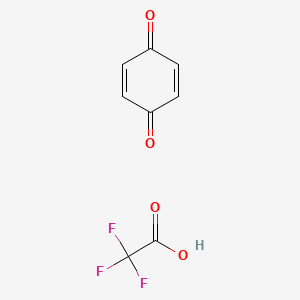
![6-{5-[3-(4-Methoxyphenyl)naphthalen-2-yl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14228524.png)
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
